N,N'-1H-tetrazole-1,5-diylbis[2-(2-chlorophenyl)quinoline-4-carboxamide]
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Overview
Description
2-(2-CHLOROPHENYL)-N~4~-[1-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with multiple functional groups, including chlorophenyl and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENYL)-N~4~-[1-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include chlorophenyl magnesium bromide, acidic ionic liquids, and potassium permanganate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of environmentally friendly solvents could be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROPHENYL)-N~4~-[1-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce new substituents on the chlorophenyl rings.
Scientific Research Applications
2-(2-CHLOROPHENYL)-N~4~-[1-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENYL)-N~4~-[1-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to proteins or nucleic acids, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3-chlorophenyl)ethanone: A simpler compound with similar chlorophenyl groups.
1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one: Another compound with a chlorophenyl group but different core structure.
N-(2-(4-CHLOROPHENYL)-1-(((2-HYDROXYETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE: Shares some structural similarities but has different functional groups.
Properties
Molecular Formula |
C33H20Cl2N8O2 |
---|---|
Molecular Weight |
631.5 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-[1-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]tetrazol-5-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C33H20Cl2N8O2/c34-25-13-5-1-11-21(25)29-17-23(19-9-3-7-15-27(19)36-29)31(44)38-33-39-41-42-43(33)40-32(45)24-18-30(22-12-2-6-14-26(22)35)37-28-16-8-4-10-20(24)28/h1-18H,(H,40,45)(H,38,39,42,44) |
InChI Key |
KOQRLXIJEVMTJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NC4=NN=NN4NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CC=C7Cl |
Origin of Product |
United States |
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